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molecular formula C11H9NOS B135581 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde CAS No. 127406-11-5

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Cat. No. B135581
M. Wt: 203.26 g/mol
InChI Key: KZEOQFIBKXJGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05607953

Procedure details

2.95 g of 4-(2-methyl-1,3-thiazol-4-yl)benznitrile was dissloved in 100 ml of benzene and thereto was added dropwise a solution in toluene (1.5M) of diisobutylalminum hydride at the room temperature. Agitation was made for 1 hour. An excess amount of sodium sulfate dihydrate was added to the mixture and the resultant was stirred at the room temperature. A filtrate liquid thereof was concentrated and purified with column chromatography using silica gel and dichloromethane to obtain 1.95 g of the intended compound with a yield of 68%.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
sodium sulfate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:14]=[CH:13][C:10]([C:11]#N)=[CH:9][CH:8]=2)[N:6]=1.[H-].O.O.S([O-])([O-])(=O)=[O:19].[Na+].[Na+]>C1C=CC=CC=1.C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:19])=[CH:9][CH:8]=2)[N:6]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
CC=1SC=C(N1)C1=CC=C(C#N)C=C1
Step Two
Name
sodium sulfate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant was stirred at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A filtrate liquid thereof was concentrated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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